molecular formula C15H12ClN3O3S B6138775 methyl N-{[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}glycinate

methyl N-{[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}glycinate

Cat. No. B6138775
M. Wt: 349.8 g/mol
InChI Key: IOANCEILEIOKHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-{[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}glycinate, also known as MNI-glycine, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of glycine site N-methyl-D-aspartate (NMDA) receptor antagonists and has been found to possess potential therapeutic properties.

Mechanism of Action

Methyl N-{[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}glycinate acts as a competitive antagonist of the glycine site of the NMDA receptor. It binds to the glycine-binding site and prevents the binding of endogenous glycine, which is required for the activation of the receptor. This results in the inhibition of NMDA receptor-mediated excitatory neurotransmission and the modulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
methyl N-{[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}glycinate has been found to modulate the release of neurotransmitters such as glutamate, dopamine, and serotonin. It has also been found to alter the expression of genes involved in synaptic plasticity and memory formation. methyl N-{[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}glycinate has been shown to have a neuroprotective effect by reducing neuronal damage caused by excitotoxicity. It has also been found to have an antidepressant effect by increasing the levels of serotonin and dopamine in the brain.

Advantages and Limitations for Lab Experiments

Methyl N-{[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}glycinate has several advantages for lab experiments. It is a potent and selective antagonist of the glycine site of the NMDA receptor, which makes it a useful tool for studying the role of the NMDA receptor in synaptic plasticity and memory formation. It has also been found to have a low toxicity profile, which makes it suitable for in vivo studies. However, methyl N-{[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}glycinate has some limitations. It is a relatively new compound, and its pharmacokinetic properties are not well understood. Its solubility in water is also limited, which can pose challenges in experimental design.

Future Directions

Methyl N-{[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}glycinate has several potential future directions. It can be further studied for its potential therapeutic properties in the treatment of Alzheimer's disease, schizophrenia, and neuropathic pain. Its pharmacokinetic properties can be further studied to optimize its use in drug development. Its solubility can also be improved to make it more suitable for in vivo studies. In conclusion, methyl N-{[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}glycinate is a promising compound that has the potential to advance our understanding of the role of the NMDA receptor in synaptic plasticity and memory formation and to develop new therapies for neurological disorders.

Synthesis Methods

The synthesis of methyl N-{[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}glycinate involves the reaction of 4-chlorophenyl isothiocyanate with imidazo[2,1-b][1,3]thiazole-6-carboxylic acid to obtain the intermediate compound, which is then reacted with methyl glycinate hydrochloride to yield methyl N-{[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}glycinate. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

Methyl N-{[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}glycinate has been extensively studied for its potential therapeutic properties. It has been found to possess neuroprotective, antidepressant, and analgesic effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and neuropathic pain. methyl N-{[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}glycinate has been found to be a potent and selective antagonist of the glycine site of the NMDA receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation.

properties

IUPAC Name

methyl 2-[[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c1-22-13(20)6-17-14(21)12-8-23-15-18-11(7-19(12)15)9-2-4-10(16)5-3-9/h2-5,7-8H,6H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOANCEILEIOKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CSC2=NC(=CN12)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-{[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}glycinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.